Eupalinolide I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H30O9 |

|---|---|

Molecular Weight |

462.5 g/mol |

IUPAC Name |

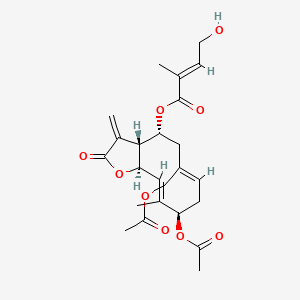

[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3/b13-8+,14-10+,18-6-/t19-,20-,21-,22+/m1/s1 |

InChI Key |

HPWMABTYJYZFLK-NCZQBBEASA-N |

Isomeric SMILES |

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C/C[C@H]1OC(=O)C)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Eupalinolide I: A Technical Guide on its Discovery and Natural Source

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and available scientific knowledge surrounding this compound. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Natural Source

This compound was discovered during phytochemical investigations of its sole natural source, Eupatorium lindleyanum DC. [1][2]. This perennial herbaceous plant, belonging to the Asteraceae family, is widely distributed in China and has a long history of use in traditional Chinese medicine for treating respiratory ailments such as cough, chronic bronchitis, and lobar pneumonia[1][2].

The discovery of this compound is intrinsically linked to the isolation and characterization of a bioactive fraction designated as F1012-2 . This complex, also derived from E. lindleyanum, is a mixture of three closely related sesquiterpene lactones: this compound, Eupalinolide J, and Eupalinolide K. Much of the early biological research has been conducted on this F1012-2 complex, with the individual contributions of each constituent, including this compound, being a subject of ongoing investigation. A recent 2023 study on the newly isolated Eupalinolide N from the same plant revealed that its planar structure is analogous to this compound, with the key difference being the presence of an acetyl group at the C-3 position in this compound[3].

Phytochemical Context

Eupatorium lindleyanum is a rich source of a variety of secondary metabolites. In addition to sesquiterpene lactones, the plant is known to produce flavonoids, diterpenoids, triterpenoids, and volatile oils. This diverse chemical profile underscores the importance of rigorous isolation and purification protocols to obtain pure this compound for detailed study.

Table 1: Major Chemical Constituents Isolated from Eupatorium lindleyanum DC.

| Compound Class | Examples | Reference(s) |

| Sesquiterpene Lactones | Eupalinolide A, B, C, E, I, J, K, L, M, N, O | |

| Flavonoids | Jaceosidin, Kaempferol, Quercetin, Astragalin | |

| Diterpenoids | - | |

| Triterpenoids | - | |

| Volatile Oils | - |

Experimental Protocols

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from its natural source.

References

- 1. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional Applications, Phytochemistry, and Pharmacological Activities of Eupatorium lindleyanum DC.: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

Isolation of Eupalinolide I from Eupatorium lindleyanum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Eupalinolide I, a sesquiterpene lactone found in the perennial herbaceous plant Eupatorium lindleyanum. This plant has a rich history in traditional Chinese medicine for treating respiratory ailments, and its phytochemical constituents, including various eupalinolides, are of significant interest for their potential pharmacological activities.[1][2][3] This document outlines detailed experimental protocols for the extraction and purification of this compound, presents available quantitative and spectroscopic data, and visualizes a key signaling pathway associated with a complex containing this compound.

Data Presentation

Table 1: Quantitative Data for the Isolation of Eupalinolide A and B from Eupatorium lindleyanum [4]

| Compound | Starting Material (n-butanol fraction) | Yield (mg) | Purity (%) |

| Eupalinolide A | 540 mg | 17.9 | 97.9 |

| Eupalinolide B | 540 mg | 19.3 | 97.1 |

Table 2: Spectroscopic Data for the Characterization of Sesquiterpenoids

A consolidated table of spectroscopic data for this compound is not currently available in the scientific literature. However, structural elucidation of eupalinolides is typically achieved through a combination of spectroscopic methods including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR). The data obtained from these techniques provide detailed information on the molecule's mass, functional groups, and the connectivity of its atoms.

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of eupalinolides and other phytochemicals from Eupatorium lindleyanum.

Preparation of Plant Material and Crude Extract

-

Collection and Preparation: The aerial parts of Eupatorium lindleyanum are collected and air-dried. The dried plant material is then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is macerated with 95% ethanol (B145695) at a 1:10 (w/v) ratio for 24 hours at room temperature. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The ethanol extracts are combined and the solvent is removed under reduced pressure at a temperature below 40°C to yield the crude ethanol extract.

Liquid-Liquid Partitioning for Fractionation

-

Suspension: The crude ethanol extract is suspended in water.

-

Sequential Partitioning: The aqueous suspension is then sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. This is typically performed in a separatory funnel.

-

Petroleum Ether: To remove highly non-polar compounds like fats and waxes.

-

Ethyl Acetate: This fraction is expected to contain a wide range of compounds, including many sesquiterpene lactones.

-

n-Butanol: This fraction will contain more polar compounds. Eupalinolides have been successfully isolated from the n-butanol fraction.[4]

-

-

Drying: Each fraction is dried to remove the solvent, yielding the respective crude fractions.

Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid chromatography technique that is highly effective for the separation and purification of natural products. The following protocol is based on a successful method for the separation of Eupalinolide A and B.

-

Solvent System Selection: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for eupalinolides is a mixture of n-hexane-ethyl acetate-methanol-water, with a typical starting ratio of 1:4:2:3 (v/v/v/v). The partition coefficient (K) of the target compound should be optimized to be between 0.5 and 2.0 for good separation.

-

HSCCC Operation:

-

The HSCCC coil is first filled with the upper phase (stationary phase).

-

The apparatus is rotated at a set speed (e.g., 900 rpm).

-

The lower phase (mobile phase) is then pumped through the column at a constant flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is established, the n-butanol fraction (dissolved in a mixture of the upper and lower phases) is injected into the system.

-

The effluent is monitored using a UV detector at a wavelength of approximately 210-254 nm.

-

Fractions are collected based on the peaks in the chromatogram.

-

-

Analysis of Fractions: The collected fractions are analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. Fractions with high purity are combined and dried.

Mandatory Visualizations

Experimental Workflow for the Isolation of this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Signaling Pathway Modulated by a this compound-Containing Complex

While the specific biological activity of this compound has not been extensively studied, it is a component of a complex known as F1012-2, which also contains Eupalinolide J and K. This complex has been shown to exhibit anti-cancer activity in triple-negative breast cancer cells by inducing the production of Reactive Oxygen Species (ROS), which in turn leads to DNA damage and activation of the MAPK signaling pathway, including the phosphorylation of p38.

Caption: The F1012-2 complex induces apoptosis via the ROS/MAPK/p38 signaling pathway.

References

- 1. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Comprehensive Comparison of Three Different Medicinal Parts of Eupatorium lindleyanum DC. Using the RRLC-Q-TOF-MS-Based Metabolic Profile and In Vitro Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

Unveiling the Spectroscopic Signature of Eupalinolide I: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of natural compounds is paramount for identification, characterization, and further investigation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Eupalinolide I, a sesquiterpene lactone with potential therapeutic applications.

This compound, a member of the germacrane (B1241064) class of sesquiterpene lactones, has been isolated from plant species of the Eupatorium genus. Its complex structure necessitates a thorough spectroscopic analysis for unambiguous identification. This guide summarizes the key spectroscopic data and the methodologies employed for their acquisition.

Spectroscopic Data of this compound

The following tables present the ¹H and ¹³C NMR chemical shift values and mass spectrometry data for this compound. This information is critical for the structural elucidation and quality control of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in publicly accessible resources |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in publicly accessible resources |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

| Data not available in publicly accessible resources |

Despite a comprehensive search of available scientific literature and databases, the specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located. The information is often embedded within publications focusing on the biological activity of mixtures or extracts where this compound is a component, such as the F1012-2 mixture, without detailing the specific data for each constituent.

Experimental Protocols

The spectroscopic data for this compound and related compounds are typically acquired using a standardized set of experimental protocols. While the specific data for this compound is not available, the general methodologies are outlined below.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a Bruker Avance spectrometer operating at frequencies ranging from 400 to 600 MHz for ¹H and 100 to 150 MHz for ¹³C. The sample is typically dissolved in deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent, with tetramethylsilane (B1202638) (TMS) used as an internal standard. Standard pulse sequences are employed for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to enable the complete assignment of proton and carbon signals.

Mass Spectrometry: Mass spectrometric analysis is commonly performed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources coupled to a time-of-flight (TOF) or quadrupole mass analyzer. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule by providing highly accurate mass measurements.

Experimental Workflow for Spectroscopic Analysis

The logical flow of experiments for the spectroscopic characterization of a natural product like this compound is depicted in the following diagram.

This in-depth guide highlights the critical role of spectroscopic data in natural product research. While the specific NMR and MS data for this compound remain elusive in publicly accessible domains, the outlined methodologies and workflows provide a foundational understanding for researchers in the field. Further investigation into primary literature, particularly those detailing the analysis of Eupalinolide mixtures, may be necessary to uncover this specific information.

Eupalinolide I: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I is a sesquiterpene lactone, a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse and potent biological activities. Isolated from plants of the Eupatorium genus, this compound and its analogs are being investigated for their potential therapeutic applications, particularly in the fields of oncology and immunology. This technical guide provides an in-depth overview of the physicochemical properties of this compound, its known biological activities, and the experimental methodologies used for its characterization and evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₃₀O₉ |

| Molecular Weight | 462.49 g/mol |

| CAS Number | 1402067-84-8 |

| Melting Point | Data not available in the searched literature. |

| Boiling Point | Data not available in the searched literature. |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). |

Experimental Protocols for Physicochemical Characterization

Melting Point Determination:

The melting point of a solid compound is a critical indicator of its purity. A common method for its determination is the capillary melting point technique.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the entire solid has transitioned to a liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

-

Boiling Point Determination:

For liquid compounds, the boiling point is a key physical constant. The Thiele tube method is a conventional technique for this measurement.

-

Apparatus: Thiele tube, thermometer, capillary tube, heating source (e.g., Bunsen burner or oil bath).

-

Procedure:

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

-

Spectroscopic Analysis:

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired. Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: The sample can be analyzed as a solid film, a KBr pellet, or in a solution.

-

Data Acquisition: The IR spectrum is recorded, showing absorption bands corresponding to specific vibrational frequencies of the functional groups.

-

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of a molecule.

-

Sample Introduction: The sample is introduced into the mass spectrometer and ionized.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are detected and plotted to generate a mass spectrum.

-

Biological Activities and Signaling Pathways

This compound and its related compounds have demonstrated significant potential as anti-cancer and anti-inflammatory agents. Their biological effects are mediated through the modulation of various cellular signaling pathways.

Anti-Cancer Activity

Eupalinolides have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of metastasis.

Signaling Pathways Involved in Anti-Cancer Activity:

-

ROS/ERK Pathway: Some eupalinolides induce the generation of reactive oxygen species (ROS), which can lead to the activation of the extracellular signal-regulated kinase (ERK) pathway, ultimately resulting in cell death.

-

Akt/p38 MAPK Pathway: These compounds can modulate the phosphatidylinositol 3-kinase (PI3K)/Akt and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are critical regulators of cell survival and apoptosis.

-

AMPK/mTOR/SCD1 Pathway: Eupalinolide A has been shown to activate the AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, leading to the downregulation of stearoyl-CoA desaturase 1 (SCD1) and subsequent induction of ferroptosis and apoptosis in non-small cell lung cancer cells.[1]

Caption: Signaling pathways modulated by Eupalinolides in cancer cells.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Eupalinolides have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Experimental Protocols for Biological Assays

Cell Viability Assay (MTT Assay):

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

-

Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

-

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere.

-

The cells are treated with varying concentrations of this compound for a specified duration.

-

MTT solution is added to each well, and the plate is incubated.

-

The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

-

Caption: Workflow of the MTT cell viability assay.

Wound Healing Assay (Scratch Assay):

This in vitro assay is used to assess cell migration.

-

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound is monitored over time.

-

Procedure:

-

Cells are grown to form a confluent monolayer in a culture dish.

-

A sterile pipette tip is used to create a linear scratch in the monolayer.

-

The cells are washed to remove debris and then incubated with media containing this compound or a control.

-

Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours).

-

The rate of wound closure is quantified by measuring the area of the scratch over time.

-

Conclusion

This compound is a promising natural product with significant potential for the development of new therapeutic agents. Its anti-cancer and anti-inflammatory activities, mediated through the modulation of key signaling pathways, make it a compelling candidate for further investigation. This technical guide provides a foundational understanding of its physicochemical properties and biological effects, along with the standard experimental protocols for its study. Further research is warranted to fully elucidate its therapeutic potential and to obtain more comprehensive physicochemical data, which will be crucial for its journey from a natural product to a potential clinical candidate.

References

The Eupalinolide I Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I, a sesquiterpene lactone found in plants of the Eupatorium genus, has garnered significant interest for its potential therapeutic properties. As with many complex natural products, understanding its biosynthesis is critical for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with enhanced bioactivities. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon the established principles of sesquiterpenoid metabolism in plants, particularly within the Asteraceae family. The guide details the precursor molecules, key enzymatic steps, and proposes the final tailoring reactions leading to the formation of this compound. Furthermore, it outlines detailed experimental protocols for the elucidation and characterization of this pathway and presents quantitative data in a structured format to aid in comparative analysis.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound, a germacranolide-type sesquiterpene lactone, is believed to follow the general pathway established for this class of compounds. The pathway can be divided into three main stages: the formation of the sesquiterpene backbone, the core lactonization, and the subsequent functional group modifications.

Stage 1: Formation of the Germacrene A Backbone

The biosynthesis of all sesquiterpenoids begins with the C15 precursor, farnesyl pyrophosphate (FPP), which is derived from the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways.[1] The initial committed step in the formation of the germacranolide skeleton is the cyclization of FPP.

-

Farnesyl Pyrophosphate (FPP) Cyclization: The enzyme Germacrene A Synthase (GAS) catalyzes the conversion of the linear FPP molecule into the cyclic sesquiterpene, (+)-germacrene A.[2] This reaction is a critical branching point, diverting carbon flux towards the biosynthesis of a vast array of sesquiterpenoids.

-

Oxidation of Germacrene A: Following its formation, (+)-germacrene A undergoes a series of oxidation reactions at the C12 methyl group of the isopropenyl side chain. This three-step oxidation is catalyzed by a single multifunctional cytochrome P450 enzyme, Germacrene A Oxidase (GAO) . GAO sequentially oxidizes germacrene A to germacrene A alcohol, then to germacrene A aldehyde, and finally to germacrene A acid (GAA) .[2] GAA is a key intermediate and a branching point for the biosynthesis of various types of sesquiterpene lactones.[3]

Stage 2: Core Lactonization to form Eupatolide (B211558)

The formation of the characteristic γ-lactone ring of germacranolides is a crucial step. For eupalinolide-type structures, this involves hydroxylation at the C8 position followed by lactonization.

-

8β-Hydroxylation of Germacrene A Acid: A specific cytochrome P450 monooxygenase , a GAA 8β-hydroxylase, catalyzes the stereospecific hydroxylation of GAA at the C8 position to yield 8β-hydroxy-germacrene A acid .[3]

-

Lactonization: The formation of the 6,7-trans-fused γ-lactone ring is catalyzed by another cytochrome P450 enzyme, a eupatolide synthase (ES) . This enzyme utilizes 8β-hydroxy-GAA as a substrate to form eupatolide .

Stage 3: Proposed Tailoring Reactions for this compound Formation

This compound possesses additional hydroxyl and angeloyl groups compared to eupatolide. These modifications are proposed to occur in the final steps of the pathway, catalyzed by specific tailoring enzymes.

-

Hydroxylation at C2: A cytochrome P450 hydroxylase is proposed to catalyze the regioselective hydroxylation of the eupatolide core at the C2 position. The stereochemistry of this hydroxylation is critical for the final structure of this compound.

-

Acylation at C8: An acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases, is hypothesized to catalyze the transfer of an angeloyl group from a donor molecule (e.g., angeloyl-CoA) to the C8 hydroxyl group of the hydroxylated eupatolide intermediate. The identification and characterization of this specific acyltransferase are key to fully elucidating the pathway.

Quantitative Data Summary

While specific quantitative data for the this compound biosynthetic pathway is not yet available, the following tables provide a representative summary of typical quantitative parameters that would be determined during the characterization of such a pathway.

Table 1: Hypothetical Kinetic Parameters of this compound Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol mg-1 min-1) |

| Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate | 5.2 | 0.8 | 150 |

| Germacrene A Oxidase (GAO) | (+)-Germacrene A | 12.5 | 0.3 | 55 |

| GAA 8β-Hydroxylase (CYP) | Germacrene A Acid | 25.1 | 0.15 | 28 |

| Eupatolide Synthase (ES) | 8β-hydroxy-GAA | 30.8 | 0.1 | 18 |

| C2-Hydroxylase (CYP) | Eupatolide | 45.3 | 0.05 | 9 |

| C8-Angeloyltransferase (AT) | C2-hydroxy-eupatolide | 18.7 | 0.2 | 37 |

Table 2: Representative Metabolite Concentrations in Eupatorium Leaf Tissue

| Metabolite | Concentration (µg/g fresh weight) |

| (+)-Germacrene A | 1.5 |

| Germacrene A Acid | 0.8 |

| Eupatolide | 25.0 |

| This compound | 150.0 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate genes encoding the enzymes of the this compound pathway from Eupatorium species.

Methodology:

-

RNA Sequencing and Transcriptome Assembly:

-

Isolate total RNA from young leaf tissues of a Eupatorium species known to produce this compound. Glandular trichomes are often enriched in the enzymes for secondary metabolite biosynthesis and can be isolated for a more targeted approach.

-

Construct a cDNA library and perform high-throughput sequencing (e.g., Illumina).

-

Assemble the transcriptome de novo using software such as Trinity or SOAPdenovo-Trans.

-

-

Homology-Based Gene Mining:

-

Use known amino acid sequences of sesquiterpene synthases (GAS), cytochrome P450s (GAO, hydroxylases, eupatolide synthase), and acyltransferases from other Asteraceae species as queries to search the assembled transcriptome using tBLASTn.

-

Identify full-length candidate genes and analyze their expression profiles across different tissues to correlate with this compound accumulation.

-

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression in Nicotiana benthamiana

-

Vector Construction:

-

Clone the full-length coding sequences of candidate genes into a plant expression vector (e.g., pEAQ-HT).

-

-

Agroinfiltration:

-

Transform Agrobacterium tumefaciens (e.g., strain GV3101) with the expression constructs.

-

Infiltrate the Agrobacterium suspension into the leaves of 4-6 week old N. benthamiana plants.

-

For multi-step pathways, co-infiltrate multiple constructs encoding sequential enzymes. For example, to test a candidate C2-hydroxylase, co-infiltrate constructs for GAS, GAO, GAA 8β-hydroxylase, eupatolide synthase, and the candidate C2-hydroxylase.

-

-

Metabolite Extraction and Analysis:

-

Harvest the infiltrated leaf tissue after 5-7 days.

-

Homogenize the tissue in a suitable organic solvent (e.g., ethyl acetate).

-

Analyze the crude extract by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile intermediates like germacrene A and by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for non-volatile compounds like GAA, eupatolide, and this compound.

-

Compare the metabolite profiles of leaves expressing the candidate genes with control leaves infiltrated with an empty vector.

-

Methodology: In Vitro Enzyme Assays with Yeast Microsomes (for Cytochrome P450s)

-

Yeast Expression:

-

Clone the candidate cytochrome P450 gene into a yeast expression vector (e.g., pYES-DEST52).

-

Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11) that overexpresses a cytochrome P450 reductase.

-

Induce protein expression with galactose.

-

-

Microsome Preparation:

-

Harvest yeast cells and spheroplast them using zymolyase.

-

Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.

-

-

Enzyme Assay:

-

Incubate the microsomal preparation with the putative substrate (e.g., eupatolide for a candidate C2-hydroxylase) and NADPH in a suitable buffer.

-

Stop the reaction and extract the products with an organic solvent.

-

Analyze the products by LC-MS/MS.

-

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Experimental Workflow for Gene Function Discovery

Caption: Experimental workflow for the discovery and functional characterization of genes in the this compound pathway.

Signaling Pathways and Regulation

The biosynthesis of sesquiterpene lactones is often regulated by various signaling pathways in response to developmental cues and environmental stresses. Jasmonic acid (JA) signaling is a well-known regulator of terpenoid biosynthesis. The transcription factor MYC2 is a key component of the JA signaling pathway and has been shown to regulate the expression of sesquiterpene synthase genes. It is plausible that the this compound biosynthetic pathway is also under the control of JA-responsive transcription factors.

Jasmonic Acid Signaling Pathway

References

- 1. Metabolite profiling of sesquiterpene lactones from Lactuca species. Major latex components are novel oxalate and sulfate conjugates of lactucin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Eupalinolide I: A Literature Review and Background

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide I is a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum DC. (EL).[1] Sesquiterpene lactones from this plant have attracted significant attention for their diverse pharmacological activities, particularly in oncology.[2] However, literature specifically detailing the biological activities and mechanisms of action of this compound as an individual compound is scarce. It is most prominently mentioned as a constituent of a sesquiterpene lactone mixture designated F1012-2, which also contains Eupalinolide J and Eupalinolide K.[1][3] This review synthesizes the available information on this compound, primarily in the context of the F1012-2 mixture, and provides a comparative analysis of other well-studied eupalinolides to offer a broader understanding of this class of compounds.

Data on F1012-2 (Containing this compound)

F1012-2 has been investigated for its anti-cancer properties, particularly against triple-negative breast cancer (TNBC).[4][5] The studies on F1012-2 provide the most direct, albeit combined, insights into the potential bioactivity of this compound.

Biological Activity of F1012-2

F1012-2 has been shown to inhibit the growth of TNBC by inducing cell cycle arrest, apoptosis, and autophagy.[5] Furthermore, it has been found to inhibit the migration and invasion of TNBC cells and induce DNA damage.[6] The anti-cancer effects of F1012-2 are linked to the generation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway.[6]

Comparative Analysis of Other Eupalinolides

To provide a more comprehensive background, this section details the biological activities of other eupalinolides isolated from Eupatorium lindleyanum.

Eupalinolide A

Eupalinolide A has demonstrated significant anti-cancer activity in hepatocellular carcinoma and non-small cell lung cancer (NSCLC).[7][8] It induces autophagy-mediated cell death via the ROS/ERK signaling pathway in hepatocellular carcinoma cells.[7] In NSCLC, Eupalinolide A inhibits cancer progression by inducing both ferroptosis and apoptosis through the AMPK/mTOR/SCD1 signaling pathway.[8][9]

Eupalinolide B

Eupalinolide B has shown a broad range of activities, including anti-inflammatory and anti-cancer effects. It has been reported to inhibit hepatic carcinoma by inducing ferroptosis and activating the ROS-ER-JNK pathway.[10] In pancreatic cancer, it suppresses tumor growth through ROS generation and potential cuproptosis.[11]

Eupalinolide J

Eupalinolide J is a notable inhibitor of cancer metastasis.[1][12] Its mechanism of action involves promoting the ubiquitin-dependent degradation of STAT3, a key transcription factor in cancer progression.[1] In TNBC, Eupalinolide J suppresses cell growth by targeting the STAT3 signaling pathway, leading to apoptosis, disruption of mitochondrial membrane potential, and cell cycle arrest.[13]

Eupalinolide O

Eupalinolide O induces apoptosis in human triple-negative breast cancer cells.[4] This is mediated through the modulation of ROS generation and the Akt/p38 MAPK signaling pathway.[4] It also causes cell cycle arrest at the G2/M phase in human MDA-MB-468 breast cancer cells.[14]

Quantitative Data Summary

The following tables summarize the quantitative data, such as IC50 values, for various eupalinolides from the cited literature.

Table 1: IC50 Values of Eupalinolide O in TNBC Cell Lines [4]

| Cell Line | 24h (µM) | 48h (µM) | 72h (µM) |

| MDA-MB-231 | 10.34 | 5.85 | 3.57 |

| MDA-MB-453 | 11.47 | 7.06 | 3.03 |

Table 2: IC50 Values of Eupalinolide J in TNBC Cell Lines [13]

| Cell Line | IC50 (µM) |

| MDA-MB-231 | 3.74 ± 0.58 |

| MDA-MB-468 | 4.30 ± 0.39 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on eupalinolides.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells/well and allowed to adhere overnight.[1][4]

-

Treatment: Cells are treated with various concentrations of the eupalinolide compound (e.g., 1-20 µM) or a vehicle control (DMSO) for specified durations (e.g., 24, 48, 72 hours).[2][4]

-

MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.[1][2]

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO.[1][2]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm or 550 nm) using a microplate reader.[1][8]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells are treated with the eupalinolide compound for a designated time.[2]

-

Cell Harvesting: Both floating and adherent cells are collected and washed with cold PBS.[2]

-

Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Western Blot Analysis

-

Protein Extraction: Following treatment with the eupalinolide, cells are lysed to extract total protein.[2]

-

Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).[2]

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.[2]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., STAT3, Akt, p38, caspases), followed by incubation with a corresponding secondary antibody.[2]

Transwell Migration and Invasion Assay

-

Chamber Preparation: A 6.5 mm pore size chamber is used. For invasion assays, the polycarbonate permeable filters are coated with Matrigel.[1]

-

Cell Seeding: Cells are placed on the top surface of the upper chamber.[1]

-

Incubation: The chambers are incubated at 37°C in a humidified atmosphere of 5% CO2 for 12–24 hours.[1]

-

Staining and Analysis: After incubation, the cells that have migrated or invaded to the lower side of the filter are fixed with methanol (B129727) and stained with crystal violet for quantification.[1]

In Vivo Tumor Xenograft Studies

-

Animal Model: Four-week-old nude mice are typically used.[8]

-

Tumor Cell Implantation: Cancer cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the mice.[8]

-

Treatment: Once tumors are visible, mice are treated with the eupalinolide compound (e.g., 25 mg/kg) or a vehicle control, often via injection, for a specified period.[8][9]

-

Monitoring: Tumor volume and body weight are monitored throughout the study. At the end of the experiment, tumors are excised and weighed.[4][8]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways modulated by various eupalinolides, as described in the literature.

Caption: Eupalinolide A induces autophagy-mediated cell death via ROS/ERK in hepatocellular carcinoma.[4]

Caption: Eupalinolide A induces ferroptosis and apoptosis in NSCLC via the AMPK/mTOR/SCD1 pathway.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. F1012-2 inhibits the growth of triple negative breast cancer through induction of cell cycle arrest, apoptosis, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. F1012-2 Induced ROS-Mediated DNA Damage Response through Activation of MAPK Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Eupalinolide B inhibits hepatic carcinoma by inducing ferroptosis and ROS-ER-JNK pathway: Inhibition of Eupalinolide B in hepatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells. | Semantic Scholar [semanticscholar.org]

Eupalinolide I: Unraveling the Mechanism of Action of a Promising Sesquiterpene Lactone

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Eupalinolide I is a sesquiterpene lactone isolated from the traditional Chinese medicine Eupatorium lindleyanum DC. While specific research on the mechanism of action of this compound is limited, it is a known component of the bioactive mixture F1012-2, which has demonstrated anti-cancer properties. This technical guide addresses the current knowledge gap by providing a comprehensive overview of the well-documented mechanisms of action of its closely related analogues: Eupalinolide A, B, J, and O. These compounds have been shown to exert potent anti-cancer and anti-inflammatory effects through the modulation of key signaling pathways, including STAT3, NF-κB, Akt/p38 MAPK, and AMPK/mTOR. This document summarizes the available quantitative data, details the experimental protocols used in these seminal studies, and provides visual representations of the signaling cascades to facilitate a deeper understanding of this promising class of natural products.

Introduction: The Eupalinolide Family

Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse pharmacological activities. Among these, the eupalinolides, isolated from Eupatorium lindleyanum DC., have garnered significant attention for their potential therapeutic applications, particularly in oncology. While a body of research exists for several eupalinolide analogues, this compound remains less characterized. It has been identified as a constituent of F1012-2, a sesquiterpene lactone-rich fraction that exhibits anti-tumor effects by inducing DNA damage, cell cycle arrest, apoptosis, and autophagy. The activity of F1012-2 is linked to the generation of reactive oxygen species (ROS) and the activation of the MAPK signaling pathway, as well as regulation of the p53/NF-κB signaling pathways. However, the precise contribution of this compound to these effects has not been fully elucidated.

This guide, therefore, focuses on the established mechanisms of action of Eupalinolide A, B, J, and O to provide a foundational understanding for researchers and drug development professionals interested in this compound and related compounds.

Core Mechanisms of Action of Eupalinolide Analogues

The anti-cancer and anti-inflammatory properties of eupalinolides are attributed to their ability to interfere with critical cellular signaling pathways. The following sections detail the known mechanisms of Eupalinolide A, B, J, and O.

Induction of Apoptosis

A common mechanism of action for several eupalinolides is the induction of programmed cell death, or apoptosis, in cancer cells.

-

Eupalinolide A has been shown to promote apoptosis in non-small cell lung cancer cells.[1][2]

-

Eupalinolide J induces apoptosis in prostate cancer and triple-negative breast cancer cells through the disruption of the mitochondrial membrane potential and induction of DNA damage.[3][4]

-

Eupalinolide O triggers apoptosis in human triple-negative breast cancer cells and MDA-MB-468 breast cancer cells via the intrinsic pathway, characterized by the loss of mitochondrial membrane potential and activation of caspases.[5]

Modulation of Key Signaling Pathways

Eupalinolides exert their cellular effects by targeting and modulating multiple signaling cascades integral to cell survival, proliferation, and inflammation.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and metastasis.

-

Eupalinolide J has been identified as a potent inhibitor of the STAT3 signaling pathway. It suppresses the growth of triple-negative breast cancer cells by targeting STAT3. Further studies have revealed that Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.

-

Eupalinolide K has also been described as a STAT3 inhibitor.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and is often dysregulated in cancer, contributing to cell survival and proliferation.

-

Eupalinolide B has been shown to inhibit the NF-κB signaling pathway in Raw264.7 cells.

The PI3K/Akt and MAPK signaling pathways are crucial for regulating cell growth, proliferation, and survival.

-

Eupalinolide O induces apoptosis in human triple-negative breast cancer cells by modulating ROS generation and the Akt/p38 MAPK signaling pathway.

The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways are central regulators of cellular metabolism and growth.

-

Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signaling pathway in non-small cell lung cancer.

Data Presentation

The following tables summarize the quantitative data available for the biological activities of various eupalinolides.

Table 1: Cytotoxicity of Eupalinolide J

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | 48 |

| BT-549 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | 48 |

Data extracted from Lou et al. (2019).

Table 2: Effects of Eupalinolide A on Cell Cycle and Apoptosis in Non-Small Cell Lung Cancer Cells

| Cell Line | Treatment | % of Cells in G2/M Phase | Total Apoptotic Rate (%) |

| A549 | Control | 2.91 | 1.79 |

| A549 | Eupalinolide A | 21.99 | 47.29 |

| H1299 | Control | 8.22 | 4.66 |

| H1299 | Eupalinolide A | 18.91 | 44.43 |

Data extracted from a 2025 study on Eupalinolide A.

Table 3: Effect of Eupalinolide O on Colony Formation of Triple-Negative Breast Cancer Cells

| Cell Line | Eupalinolide O Concentration (µM) | Colony Number |

| MDA-MB-231 | 1 | 76.00 ± 7.00 |

| MDA-MB-231 | 5 | 68.00 ± 6.08 |

| MDA-MB-231 | 10 | 59.67 ± 6.11 |

| MDA-MB-231 | 20 | 31.33 ± 3.21 |

| MDA-MB-453 | 1 | 78.33 ± 8.08 |

| MDA-MB-453 | 5 | 71.67 ± 6.66 |

| MDA-MB-453 | 10 | 61.67 ± 5.13 |

| MDA-MB-453 | 20 | 53.00 ± 4.36 |

Data extracted from Zhao et al. (2022).

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the research on eupalinolides.

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the eupalinolide compound for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with the eupalinolide compound for the specified duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol:

-

Lyse the treated and untreated cells in a suitable lysis buffer to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., STAT3, p-STAT3, NF-κB, Akt, p38, caspases).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Cell Cycle Analysis

-

Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that stoichiometrically binds to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Treat cells with the eupalinolide compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the fixed cells with PBS.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content of the cells by flow cytometry.

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by eupalinolide analogues.

Caption: Eupalinolide J promotes STAT3 degradation, inhibiting metastasis.

Caption: Eupalinolide O induces apoptosis via ROS and Akt/p38 MAPK pathways.

Caption: Eupalinolide A targets the AMPK/mTOR/SCD1 pathway.

Caption: Eupalinolide B inhibits the NF-κB signaling pathway.

Conclusion and Future Directions

The eupalinolide family of sesquiterpene lactones represents a promising source of novel therapeutic agents, particularly in the field of oncology. While this guide has focused on the well-documented mechanisms of Eupalinolide A, B, J, and O due to the limited availability of specific data on this compound, the shared structural features and biological activities within this class of compounds suggest that this compound may exert its effects through similar pathways.

Future research should prioritize the elucidation of the specific molecular targets and mechanisms of action of this compound. Investigating its effects on the STAT3, NF-κB, Akt/p38 MAPK, and AMPK/mTOR pathways, as has been done for its analogues, would be a critical first step. Furthermore, a head-to-head comparison of the potency and efficacy of different eupalinolides would provide valuable insights for drug development. As our understanding of these complex natural products grows, so too will their potential to be developed into effective therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Eupalinolide A inhibits cancer progression and induces ferroptosis and apoptosis by targeting the AMPK/mTOR/SCD1 signalling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 5. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Eupalinolide I as a sesquiterpene lactone

An In-depth Technical Guide to Eupalinolide I as a Sesquiterpene Lactone

Abstract

This compound is a sesquiterpene lactone, a class of natural products recognized for their diverse and potent biological activities.[1] Isolated from the plant Eupatorium lindleyanum, this compound is a member of a larger family of related compounds, including Eupalinolides A, B, J, K, and O, which have demonstrated significant potential in oncological research.[2][3] While data on the isolated activity of this compound is limited, it is a key component of a studied complex known as F1012-2, which also contains Eupalinolides J and K.[4][5] This complex has been shown to exhibit notable anti-cancer effects, including the induction of apoptosis and cell cycle arrest. This technical guide synthesizes the available data on this compound, its related analogues, and the F1012-2 complex to provide a comprehensive overview of its potential mechanisms of action and therapeutic applications for researchers, scientists, and drug development professionals. The guide details the anti-proliferative and anti-metastatic activities of the eupalinolide family, focusing on their modulation of critical cellular signaling pathways such as STAT3, Akt, MAPK, and NF-κB. Furthermore, this document provides detailed experimental protocols for the extraction, purification, and biological evaluation of these compounds, alongside quantitative data and visual diagrams of key cellular pathways to facilitate further research and development.

Introduction: The Eupalinolide Family of Sesquiterpene Lactones

Sesquiterpene lactones are a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. They are well-known for a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The plant Eupatorium lindleyanum DC., a traditional Chinese medicine, is a rich source of these compounds, from which numerous eupalinolides have been isolated.

This compound is a germacrane-type sesquiterpene lactone found within this plant. Much of the direct research involving this compound has been conducted on a fraction termed F1012-2, a complex composed of Eupalinolides I, J, and K. This mixture has been shown to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase. The activity of the F1012-2 complex is associated with the significant inhibition of the Akt signaling pathway and the activation of the p38 pathway. To fully understand the potential of this compound, it is instructive to examine the well-characterized activities of its close structural analogues.

Mechanisms of Action: Insights from the Eupalinolide Family

The anti-cancer effects of eupalinolides are attributed to their ability to modulate multiple critical cellular signaling pathways.

Eupalinolide J: Inhibition of STAT3 and Metastasis

Eupalinolide J has been identified as a potent inhibitor of cancer metastasis. Its primary mechanism involves the targeted degradation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Eupalinolide J promotes the ubiquitin-dependent degradation of STAT3, leading to a reduction in its cellular levels. The persistent activation of STAT3 is a key driver in the development of many cancers, including triple-negative breast cancer (TNBC). By depleting STAT3, Eupalinolide J downregulates the expression of metastasis-related genes, such as Matrix Metalloproteinase-2 (MMP-2) and MMP-9, thereby inhibiting cancer cell migration and invasion.

Eupalinolide O: Induction of Apoptosis via ROS and MAPK Signaling

Eupalinolide O is a potent inducer of apoptosis in human triple-negative breast cancer cells. Its mechanism is linked to the modulation of Reactive Oxygen Species (ROS) generation and the subsequent activation of the Akt/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Treatment with Eupalinolide O leads to an elevation in intracellular ROS levels. This increase in ROS contributes to a loss of mitochondrial membrane potential and activation of caspase-3, key events in the intrinsic apoptosis pathway. Concurrently, Eupalinolide O treatment results in the downregulation of Akt phosphorylation and the upregulation of p38 phosphorylation, a signaling shift that promotes apoptotic cell death.

Eupalinolide A: Autophagy and Ferroptosis Induction

Eupalinolide A demonstrates anti-cancer activity through the induction of multiple cell death pathways, including autophagy and ferroptosis. In hepatocellular carcinoma cells, Eupalinolide A induces autophagy mediated by ROS and the activation of the ERK signaling pathway. In non-small cell lung cancer (NSCLC), its mechanism is tied to lipid metabolism. It activates the ROS-AMPK-mTOR signaling pathway, which leads to the downregulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme critical for the synthesis of unsaturated fatty acids. The resulting lipid peroxidation contributes to both apoptosis and ferroptosis, a form of iron-dependent programmed cell death.

Eupalinolide B: Inhibition of the NF-κB Pathway

Eupalinolide B has been shown to possess anti-inflammatory and anti-cancer properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a central regulator of inflammation, and its constitutive activation is a hallmark of many cancers. Eupalinolide B prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Eupalinolide B blocks the nuclear translocation of the NF-κB p65 subunit, thereby preventing the transcription of pro-inflammatory and pro-survival target genes like TNF-α, IL-6, and IL-1β.

Quantitative Biological Data

The cytotoxic and anti-proliferative effects of various eupalinolides have been quantified across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. While specific data for purified this compound is not prominent in the literature, the activities of its analogues provide a strong benchmark for the family's potential.

| Compound | Cell Line | Assay Duration | IC50 Value (µM) | Reference |

| Eupalinolide O | MDA-MB-231 (TNBC) | 24 h | 10.34 | |

| 48 h | 5.85 | |||

| 72 h | 3.57 | |||

| MDA-MB-453 (TNBC) | 24 h | 11.47 | ||

| 48 h | 7.06 | |||

| 72 h | 3.03 | |||

| MDA-MB-468 (Breast) | 72 h | 1.04 | ||

| Eupalinolide J | U251 (Glioblastoma) | 24 h | > 5 (Non-cytotoxic) | |

| MDA-MB-231 (TNBC) | 24 h | > 5 (Non-cytotoxic) | ||

| Eupalinolide A | A549 & H1299 (NSCLC) | 48 h | Effective at 10-30 µM | |

| MHCC97-L & HCCLM3 (Hepatocellular) | 24-72 h | Effective at 7-28 µM |

TNBC: Triple-Negative Breast Cancer; NSCLC: Non-Small Cell Lung Cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related compounds.

Extraction and Isolation from Eupatorium lindleyanum

The purification of eupalinolides is a multi-step process involving extraction, partitioning, and chromatography.

-

Extraction: Air-dried and powdered aerial parts of Eupatorium lindleyanum are macerated with 95% ethanol (B145695) (e.g., 1:10 w/v) at room temperature. This process is typically repeated three times to ensure exhaustive extraction. The ethanol extracts are then combined and concentrated under reduced pressure at a temperature below 40°C to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This separates compounds based on their solubility. A typical sequence is:

-

Petroleum ether (to remove non-polar lipids and chlorophylls)

-

Ethyl acetate (B1210297) (often enriches sesquiterpene lactones)

-

n-Butanol (to isolate more polar compounds)

-

-

Chromatography: The ethyl acetate or n-butanol fraction, rich in eupalinolides, is subjected to further purification. High-Speed Counter-Current Chromatography (HSCCC) is an effective method. A common two-phase solvent system for separating Eupalinolides A and B is n-hexane-ethyl acetate-methanol-water (e.g., 1:4:2:3 v/v/v/v). Fractions are collected and analyzed by HPLC to determine purity.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of approximately 5 x 10³ cells/well and allowed to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the eupalinolide compound (e.g., 0.1 to 100 µM) or a vehicle control (DMSO). The cells are incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is carefully removed, and the formazan crystals are dissolved in 150-200 µL of a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The plate is gently agitated to ensure complete dissolution, and the absorbance is measured using a microplate reader at a wavelength of 550 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and quantify their expression levels.

-

Cell Lysis: Following treatment with the eupalinolide, cells are washed with cold PBS and lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) per sample are denatured and separated by size via sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., STAT3, p-Akt, Caspase-3).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system. A loading control protein (e.g., GAPDH or β-actin) is used to normalize the results.

Cell Migration and Invasion (Transwell Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane or invade through an extracellular matrix layer.

-

Chamber Preparation: For invasion assays, the top surface of a Transwell insert (typically with an 8 µm pore size) is coated with a thin layer of Matrigel and allowed to solidify. For migration assays, the insert is used without a coating.

-

Cell Seeding: Cancer cells are serum-starved for several hours, then resuspended in a serum-free medium and seeded into the upper chamber of the Transwell insert.

-

Treatment: The eupalinolide compound is added to the upper chamber with the cells. The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).

-

Incubation: The plate is incubated for 12-24 hours at 37°C, allowing cells to migrate or invade through the pores toward the chemoattractant.

-

Staining and Quantification: Non-migrated cells on the top surface of the insert are removed with a cotton swab. The cells that have migrated to the lower side of the membrane are fixed with methanol (B129727) and stained with crystal violet.

-

Analysis: The stained cells are imaged under a microscope, and the number of migrated/invaded cells is counted in several random fields to determine the average.

Conclusion and Future Directions

This compound, a sesquiterpene lactone from Eupatorium lindleyanum, belongs to a family of compounds with demonstrated and potent anti-cancer activity. While research on this compound in its purified form is still emerging, its presence in the active F1012-2 complex, combined with extensive data on its analogues (J, O, A, and B), strongly suggests its therapeutic potential. The eupalinolide family collectively targets multiple key oncogenic pathways, including STAT3, Akt/mTOR, and NF-κB, leading to the inhibition of proliferation, metastasis, and the induction of various forms of programmed cell death.

The data presented in this guide underscores the promise of this class of compounds. However, to fully realize the potential of this compound, future research must focus on:

-

Isolation and Characterization: Developing robust protocols for the large-scale purification of this compound to enable detailed, compound-specific biological evaluation.

-

Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by pure this compound.

-

In Vivo Efficacy: Conducting preclinical in vivo studies using purified this compound to assess its efficacy, pharmacokinetics, and safety profile in animal models.

-

Synergistic Studies: Investigating the potential for synergistic anti-cancer effects when this compound is combined with other eupalinolides or standard chemotherapeutic agents.

By addressing these research gaps, the scientific community can determine the specific contribution of this compound to the observed anti-cancer effects of its parent plant and potentially develop it into a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Eupalinolide I from Eupatorium Species

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eupalinolide I, a sesquiterpene lactone found in various Eupatorium species, has garnered scientific interest for its potential therapeutic properties. This document provides a detailed protocol for the extraction and purification of this compound, compiled from established methodologies for similar compounds within the same genus. The protocols outlined below are intended to serve as a comprehensive guide for researchers aiming to isolate this compound for further investigation.

Chemical Profile: this compound

While specific data for this compound is limited in the provided search results, the general solubility of analogous eupalinolides, such as Eupalinolide A, provides a useful reference. These compounds are typically soluble in a range of organic solvents.

Table 1: General Solubility of Eupalinolide Analogs [1]

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate (B1210297) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Experimental Protocols

The following protocol is a synthesized methodology based on the successful extraction and isolation of other eupalinolides from Eupatorium species.[2][3][4]

Part 1: Preparation of Crude Extract

-

Plant Material Collection and Preparation:

-

Collect the aerial parts of the desired Eupatorium species.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material with 95% ethanol (B145695) at a 1:10 (w/v) ratio at room temperature.[2]

-

Allow the mixture to stand for 24 hours with occasional agitation.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethanol extracts from all three macerations.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator.

-

Maintain the water bath temperature below 40°C to prevent thermal degradation of the target compounds.

-

The resulting viscous residue is the crude ethanol extract.

-

Part 2: Liquid-Liquid Partitioning

This step aims to separate compounds based on their polarity, enriching the fraction containing this compound.

-

Suspension: Suspend the crude ethanol extract in distilled water.

-

Sequential Partitioning:

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform sequential liquid-liquid partitioning with the following solvents of increasing polarity:

-

Petroleum Ether: To remove non-polar constituents like fats and waxes.

-

Ethyl Acetate: Eupalinolides are expected to partition into this fraction.

-

n-Butanol: To isolate more polar compounds.

-

-

Collect each solvent fraction separately. The ethyl acetate and n-butanol fractions are of primary interest for isolating eupalinolides.

-

Evaporate the solvent from each fraction under reduced pressure to obtain the respective dried fractions.

-

Part 3: Chromatographic Purification

Further purification of the target fraction (likely the n-butanol fraction based on similar protocols) is necessary to isolate this compound. High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for this purpose.

Table 2: Representative HSCCC Parameters for Eupalinolide Separation

| Parameter | Value |

| Solvent System | n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) |

| Mobile Phase | Lower phase |

| Stationary Phase | Upper phase |

| Flow Rate | 2.0 mL/min |

| Revolution Speed | 900 rpm |

| Detection Wavelength | 254 nm |

| Sample Loading | 540 mg of n-butanol fraction dissolved in 10 mL of the two-phase solvent system |

HSCCC Procedure:

-

Solvent System Preparation: Prepare the two-phase solvent system as described in Table 2. Mix the solvents thoroughly in a separatory funnel and allow the layers to separate. Degas both phases before use.

-

HSCCC Operation:

-

Fill the HSCCC coil with the stationary phase (upper phase).

-

Set the revolution speed (e.g., 900 rpm).

-

Pump the mobile phase (lower phase) into the column at a constant flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the sample solution.

-

Monitor the effluent with a UV detector at 254 nm.

-

Collect fractions based on the resulting chromatogram peaks.

-

Part 4: Final Polishing and Analysis

-

Purity Assessment: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound in high purity. Reversed-phase HPLC with a C18 column is a standard method.

-

Semi-Preparative HPLC (Optional): For obtaining highly pure this compound, pool the fractions containing the compound, concentrate them, and perform further purification using a semi-preparative HPLC system.

-

Structural Elucidation: Confirm the identity and structure of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound Extraction and Purification.

Quantitative Data Summary

The following table summarizes quantitative data from a representative separation of similar eupalinolides from an n-butanol fraction of Eupatorium lindleyanum extract, which can serve as a benchmark.

Table 3: Representative Yields from HSCCC Purification of a 540 mg n-Butanol Fraction

| Compound | Yield (mg) | Purity (%) |

| 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide | 10.8 | 91.8 |

| Eupalinolide A | 17.9 | 97.9 |

| Eupalinolide B | 19.3 | 97.1 |

Troubleshooting

Table 4: Common Issues and Solutions in Eupalinolide Extraction

| Issue | Potential Cause | Suggested Solution |

| Poor Separation in Liquid-Liquid Partitioning | Emulsion formation | Allow the separatory funnel to stand for a longer period. Gently swirl instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution). |

| Incorrect solvent system | Systematically test different solvent systems to optimize partitioning. | |